molecular formula C5H9NO B165598 3-Ethoxypropionitrile CAS No. 2141-62-0

3-Ethoxypropionitrile

Cat. No. B165598
CAS RN: 2141-62-0
M. Wt: 99.13 g/mol
InChI Key: DCWQZPJHHVLHSV-UHFFFAOYSA-N
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Description

3-Ethoxypropionitrile is a chemical compound with the molecular formula C5H9NO . It has an average mass of 99.131 Da and a monoisotopic mass of 99.068413 Da .


Molecular Structure Analysis

The molecular structure of 3-Ethoxypropionitrile consists of a propionitrile backbone with an ethoxy group attached to the third carbon . The linear formula is C2H5OCH2CH2CN .


Physical And Chemical Properties Analysis

3-Ethoxypropionitrile has a boiling point of 171.0±0.0 °C at 760 mmHg and a vapor pressure of 1.4±0.3 mmHg at 25°C . Its enthalpy of vaporization is 40.7±3.0 kJ/mol .

Scientific Research Applications

Bio-based Chemical Production

3-Hydroxypropionic acid, a derivative of 3-Ethoxypropionitrile, is a valuable platform chemical. It serves as a precursor for several compounds such as acrylic acid, methyl acrylate, and acrylonitrile, and is produced using genetically engineered microorganisms and metabolic engineering (Vidra & Németh, 2017).

Medical Intermediate Synthesis

3-Ethoxypropionitrile is important in synthesizing medical intermediates like 3-Hydroxypropionitrile (HPN), used in antitumor medicine and cardiovascular disease treatments (Shen Yin-chu, 2005).

High Power Lithium Ion Batteries

3-Ethoxypropionitrile-based electrolytes show superior rate capability in nanocrystalline Li4Ti5O12-based high power lithium ion batteries due to their fast interfacial charge transfer process of lithium insertion/extraction (Qing Wang et al., 2005).

Biosynthesis of 3-Hydroxypropionic Acid

Biosynthesis pathways for 3-hydroxypropionic acid, related to 3-Ethoxypropionitrile, are being explored using microbes and genetic engineering for applications in novel polymer materials and derivatives (Xinglin Jiang et al., 2009).

Enzymatic Production of 3-Hydroxypropionic Acid

A novel enzymatic method using Meyerozyma guilliermondii for the synthesis of 3-Hydroxypropionic acid from 3-hydroxypropionitrile is being researched, offering a green synthesis alternative (Qiang Zhang et al., 2017).

Improvement of 3-HP Production

Recent advances in biological production of 3-hydroxypropionic acid from glucose or glycerol have been explored, emphasizing microbial production improvements and future prospects (Vinod Kumar et al., 2013).

Catalytic Activity in Cyanoethylation Reaction

Studies on the structural changes of hydrotalcites and their influence on catalytic activity in the cyanoethylation reaction, producing beta-ethoxypropionitrile, have been conducted (F. Teodorescu et al., 2013).

Industrial Applications

Enzymatic synthesis of 3-HP using immobilized Escherichia coli cells demonstrates potential industrial applications for high-performance polymers and organic synthesis (Shanshan Yu et al., 2016).

Organogels in Solar Cells

Formation of organogels using 3-methoxypropionitrile for quasi-solid state electrolytes in dye-sensitized solar cells shows the application in renewable energy technologies (Chin Yong Neo & J. Ouyang, 2013).

Supercapacitor Electrolytes

Investigation of methoxypropionitrile as a co-solvent in supercapacitor electrolytes highlights its role in enhancing electrochemical performance and safety over a wide temperature range (E. Perricone et al., 2013).

Safety And Hazards

3-Ethoxypropionitrile is a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, washing hands and skin thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

One paper suggests that nitriles, such as 3-Ethoxypropionitrile, are promising candidates for use in lithium-ion batteries at low temperatures . This could be an exciting direction for future research and applications of 3-Ethoxypropionitrile.

properties

IUPAC Name

3-ethoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-7-5-3-4-6/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWQZPJHHVLHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051861
Record name 3-Ethoxypropanenitrile
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Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Ethoxypropionitrile

CAS RN

2141-62-0, 14631-45-9
Record name 3-Ethoxypropanenitrile
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Record name Propanenitrile, 3-ethoxy-
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Record name Propionitrile, 2-ethoxy-
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Record name 3-ETHOXYPROPIONITRILE
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Record name Propanenitrile, 3-ethoxy-
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Record name 3-Ethoxypropanenitrile
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Record name 3-ethoxypropiononitrile
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Record name 3-Ethoxypropionitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
C Wang, L Yu, W Fan, J Liu, L Ouyang… - … Applied Materials & …, 2017 - ACS Publications
… (14) Additionally, Wang’s group synthesized alkoxy-substituted nitriles (3-methoxypropionitrile and 3-ethoxypropionitrile) and their positive effect on the high rate capabilities of Li 4 Ti 5 …
Number of citations: 50 pubs.acs.org
RV Christian Jr, RM Hixon - Journal of the American Chemical …, 1948 - ACS Publications
… It should be noted, too, that Kilpi7 carried out kinetic studies on the hydrochloric acid hydrolysis of /3-methoxy- and /3-ethoxypropionitrile but did not isolate the products of the reactions. …
Number of citations: 40 pubs.acs.org
A Takamizawa, K Hirai, S Sumimoto - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp
… Elemental analysis also verified that this fraction is 2~diethoxymethy1—3—ethoxypropionitrile (ill).” The fractions showing the peaks at the retention times of 17.2 minutes (B—com— …
Number of citations: 3 www.jstage.jst.go.jp
JA Schreifels, PC Maybury, WE Swartz Jr - Journal of Catalysis, 1980 - Elsevier
… The boride species catalyzes the simple hydrogenation of acrylonitrile to propionitrile while the oxide catalyzes the conversion of acrylonitrile to 3-ethoxypropionitrile via a Michael …
Number of citations: 220 www.sciencedirect.com
MM Litvak - Pharmaceutical Chemistry Journal, 2000 - Springer
… Replacing acetonitrile with DMF markedly accelerates the ethylation process and increases the yield of cis and trans 2-methoxymethylene-3-ethoxypropionitrile isomers (formed in …
Number of citations: 3 link.springer.com
OD Pavel, AE Stamate, E Bacalum, B Cojocaru… - Catalysis Today, 2021 - Elsevier
… -addition of ethanol to acrylonitrile yielding 3-ethoxypropionitrile (β-ethoxypropionitrile) which … A sustainable method for the synthesis of 3-ethoxypropionitrile considers the utilization of a …
Number of citations: 20 www.sciencedirect.com
Q Wang, P Pechy, SM Zakeeruddin, I Exnar… - Journal of power …, 2005 - Elsevier
… We found that high boiling point 3-ethoxypropionitrile (CH 3 CH 2 OCH 2 CH 2 CN, EPN) and 3-(2,2,2-trifluoro)ethoxypropionitrile (CF 3 CH 2 OCH 2 CH 2 CN, FEPN)-based …
Number of citations: 31 www.sciencedirect.com
A Takamizawa, K Hirai, K Tori - Chemical and Pharmaceutical …, 1963 - jstage.jst.go.jp
Isolation of cis-and trans-2-Methoxymethylene-3-ethoxypropionitrile … Isolation of cis-and trans-2-Methoxymethylene-3-ethoxypropionitrile …
Number of citations: 2 www.jstage.jst.go.jp
JA Young, JG Grasselli, WM Ritchey - Journal of Magnetic Resonance …, 1974 - Elsevier
… In 3-methoxy- and 3-ethoxypropionitrile, both the ether and nitrile sites are involved in the bonding. The ether is preferred using the Eu(DPM), chelate, but with the more bulky Eu(FOD), …
Number of citations: 9 www.sciencedirect.com
高見沢映, 平井健太郎, 炭本信三郎 - Chemical and Pharmaceutical …, 1966 - jlc.jst.go.jp
… Elemental analysis also verified that this fraction is 2~diethoxymethy1—3—ethoxypropionitrile (ill).” The fractions showing the peaks at the retention times of 17.2 minutes (B—com— …
Number of citations: 2 jlc.jst.go.jp

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